molecular formula C18H15N3O3 B11688166 N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide

N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11688166
M. Wt: 321.3 g/mol
InChI Key: VSSQEVIPZBKIMP-VXLYETTFSA-N
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Description

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 1-acetyl-1H-indole-3-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

  • Dissolve 1-acetyl-1H-indole-3-carbaldehyde and 2-hydroxybenzohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This is particularly relevant in its potential use as a cyclooxygenase (COX) inhibitor, where it selectively inhibits COX-2 expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide is unique due to its indole moiety, which imparts specific biological activities and interactions. The presence of the hydroxyl group also enhances its ability to form hydrogen bonds, contributing to its potential as a therapeutic agent.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C18H15N3O3/c1-12(22)21-11-13(14-6-2-4-8-16(14)21)10-19-20-18(24)15-7-3-5-9-17(15)23/h2-11,23H,1H3,(H,20,24)/b19-10+

InChI Key

VSSQEVIPZBKIMP-VXLYETTFSA-N

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC=C3O

solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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